molecular formula C14H16ClN3O B3227459 [1-(3-Chloro-quinoxalin-2-yl)-piperidin-2-yl]-methanol CAS No. 1261229-77-9

[1-(3-Chloro-quinoxalin-2-yl)-piperidin-2-yl]-methanol

Cat. No.: B3227459
CAS No.: 1261229-77-9
M. Wt: 277.75 g/mol
InChI Key: URBYMFREPFMEFU-UHFFFAOYSA-N
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Description

[1-(3-Chloro-quinoxalin-2-yl)-piperidin-2-yl]-methanol is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound features a quinoxaline moiety substituted with a chloro group at the 3-position and a piperidin-2-yl-methanol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Chloro-quinoxalin-2-yl)-piperidin-2-yl]-methanol typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

[1-(3-Chloro-quinoxalin-2-yl)-piperidin-2-yl]-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, [1-(3-Chloro-quinoxalin-2-yl)-piperidin-2-yl]-methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Quinoxaline derivatives are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties . Research is ongoing to explore its efficacy and mechanism of action in treating various diseases .

Industry

In the industrial sector, quinoxaline derivatives are used in the production of dyes, pharmaceuticals, and agrochemicals. The unique properties of this compound make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(3-Chloro-quinoxalin-2-yl)-piperidin-2-yl]-methanol lies in its specific substitutions, which confer distinct chemical and biological properties. The presence of the piperidin-2-yl-methanol group enhances its solubility and potential for biological activity, while the chloro group provides a site for further chemical modifications .

Properties

IUPAC Name

[1-(3-chloroquinoxalin-2-yl)piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c15-13-14(18-8-4-3-5-10(18)9-19)17-12-7-2-1-6-11(12)16-13/h1-2,6-7,10,19H,3-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBYMFREPFMEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C2=NC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301230269
Record name 2-Piperidinemethanol, 1-(3-chloro-2-quinoxalinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261229-77-9
Record name 2-Piperidinemethanol, 1-(3-chloro-2-quinoxalinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261229-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidinemethanol, 1-(3-chloro-2-quinoxalinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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